molecular formula C16H15ClN2 B2692338 2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethanamine CAS No. 735322-70-0

2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethanamine

Cat. No.: B2692338
CAS No.: 735322-70-0
M. Wt: 270.76
InChI Key: DWOFRWCQQMUIRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethanamine is an organic compound that belongs to the class of indole derivatives. This compound features a 2-chlorophenyl group and an indole moiety connected via an ethanamine linker. It is of interest in various fields of scientific research due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-chlorobenzaldehyde and indole.

    Formation of Intermediate: The first step involves the condensation of 2-chlorobenzaldehyde with indole in the presence of a base, such as sodium hydride, to form an intermediate compound.

    Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the 2-chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-bromophenyl)-2-(1H-indol-3-yl)ethanamine: Similar structure but with a bromine atom instead of chlorine.

    2-(2-fluorophenyl)-2-(1H-indol-3-yl)ethanamine: Similar structure but with a fluorine atom instead of chlorine.

    2-(2-methylphenyl)-2-(1H-indol-3-yl)ethanamine: Similar structure but with a methyl group instead of chlorine.

Uniqueness

2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethanamine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2/c17-15-7-3-1-5-11(15)13(9-18)14-10-19-16-8-4-2-6-12(14)16/h1-8,10,13,19H,9,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOFRWCQQMUIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(CN)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640753
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.